molecular formula C13H16O4 B14497031 2,2'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane) CAS No. 64777-15-7

2,2'-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane)

Katalognummer: B14497031
CAS-Nummer: 64777-15-7
Molekulargewicht: 236.26 g/mol
InChI-Schlüssel: LRVJEADXJYKWPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane) is an organic compound with the molecular formula C21H24O4. It is a type of epoxy resin known for its excellent adhesive properties and chemical resistance. This compound is widely used in various industrial applications, including coatings, adhesives, and composite materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane) typically involves the reaction of bisphenol A with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then dehydrochlorinated to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the continuous addition of reactants and removal of by-products to maintain the reaction equilibrium .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2,2’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane) has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane) involves the reaction of its epoxide groups with various nucleophiles. This reaction leads to the formation of covalent bonds, which contribute to the compound’s adhesive properties and chemical resistance. The molecular targets include hydroxyl, amine, and thiol groups present in the substrates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 2,2’-[(2-Methyl-1,4-phenylene)bis(oxymethylene)]bis(oxirane) exhibits superior adhesive properties and chemical resistance. Its unique molecular structure allows for the formation of highly stable and durable materials, making it a preferred choice in various industrial applications .

Eigenschaften

CAS-Nummer

64777-15-7

Molekularformel

C13H16O4

Molekulargewicht

236.26 g/mol

IUPAC-Name

2-[[2-methyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane

InChI

InChI=1S/C13H16O4/c1-9-4-10(14-5-11-6-15-11)2-3-13(9)17-8-12-7-16-12/h2-4,11-12H,5-8H2,1H3

InChI-Schlüssel

LRVJEADXJYKWPQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)OCC2CO2)OCC3CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.